

Application Notes and Protocols for LC-MS/MS

Quantification of Demethoxyencecalin

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Compound of Interest

Compound Name: Demethoxyencecalin

Cat. No.: B101448

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Introduction

Demethoxyencecalin is a naturally occurring benzopyran derivative found in certain plant species. As a member of the chromene class of compounds, it has garnered interest for its potential biological activities. Accurate and sensitive quantification of **Demethoxyencecalin** in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal products, and elucidation of its physiological effects. This document provides a detailed protocol for the quantification of **Demethoxyencecalin** using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is a template and requires validation for specific matrices.

Experimental Protocols

Sample Preparation (from Plant Material)

A solid-phase extraction (SPE) method is recommended for the cleanup of plant extracts to minimize matrix effects.^[1]

- **Homogenization:** Homogenize 1 gram of the dried and powdered plant material in 10 mL of methanol.
- **Extraction:** Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

- Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
 - Load 1 mL of the filtered extract onto the cartridge.
 - Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
 - Elute **Demethoxyencecalin** with 5 mL of acetonitrile.
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography

- System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for the separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:

Time (min)	% B
0.0	20
5.0	95
5.1	20

| 7.0 | 20 |

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.
- Column Temperature: 40 $^{\circ}$ C.

Mass Spectrometry

- System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for chromene compounds.
- Multiple Reaction Monitoring (MRM): The following hypothetical MRM transitions for **Demethoxyencecalin** (assuming a molecular weight of 216.26 g/mol) and a suitable internal standard (IS) should be optimized. The proposed fragmentation is based on the cleavage of the pyran ring and loss of small neutral molecules.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
Demethoxyencecalin (Quantifier)	217.1	189.1	60	25
Demethoxyencecalin (Qualifier)	217.1	161.1	60	35
Internal Standard (e.g., Encecalin)	231.1	203.1	65	28

- Source Parameters:
 - IonSpray Voltage: 5500 V
 - Temperature: 500 $^{\circ}$ C
 - Curtain Gas: 30 psi
 - Nebulizer Gas (GS1): 50 psi
 - Heater Gas (GS2): 50 psi

Data Presentation

The following tables present hypothetical data that would be generated during the validation of this method.

Table 1: Linearity of Demethoxyencecalin Quantification

Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)
1	0.025
5	0.128
10	0.255
50	1.275
100	2.550
500	12.750
Linear Range	1 - 500 ng/mL
Correlation Coefficient (r^2)	> 0.995

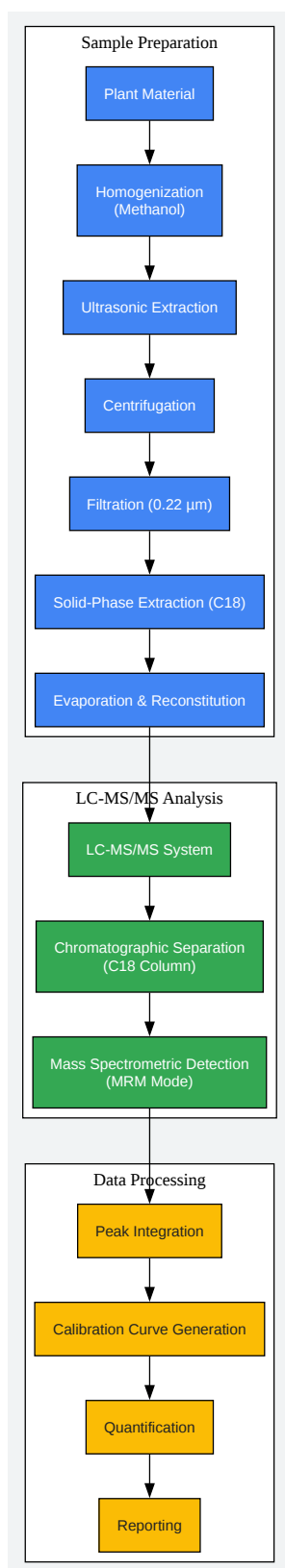
Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV, n=6)	Inter-day Precision (%CV, n=18)	Accuracy (%)
LLOQ	1	< 15	< 15	85 - 115
Low	3	< 10	< 10	90 - 110
Medium	75	< 10	< 10	90 - 110
High	400	< 10	< 10	90 - 110

Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	3	85 - 115	85 - 115
High	400	85 - 115	85 - 115

Mandatory Visualization



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Caption: Experimental workflow for **Demethoxyencecalin** quantification.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of **Demethoxyencecalin**. The protocol outlines detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. The presented hypothetical data tables serve as a guide for the expected performance of the method upon validation. This application note should serve as a valuable resource for researchers and scientists involved in the analysis of **Demethoxyencecalin** and related chromene compounds.

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References

- 1. europeanreview.org [europeanreview.org]
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